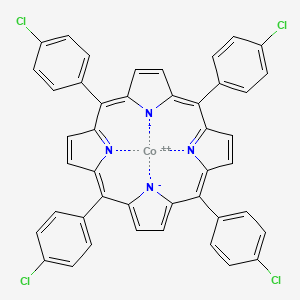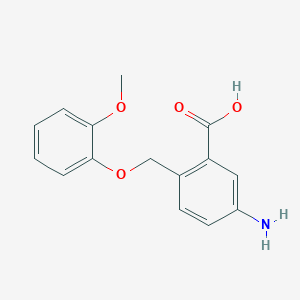
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid is a chemical compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol . This compound is known for its unique structure, which includes an amino group, a methoxyphenoxy group, and a benzoic acid moiety. It has various applications in scientific research and industry due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxyphenol in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction mixture is heated under an inert atmosphere to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include sodium hydride, hydrogen gas, and various catalysts. .
Wissenschaftliche Forschungsanwendungen
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The mechanism of action of 5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid can be compared with similar compounds such as:
2-Amino-5-methylbenzoic acid: This compound has a similar benzoic acid moiety but lacks the methoxyphenoxy group, making it less versatile in certain chemical reactions.
5-Methylanthranilic acid: This compound also contains an amino group and a benzoic acid moiety but differs in its substitution pattern, affecting its reactivity and applications. The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C15H15NO4 |
|---|---|
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
5-amino-2-[(2-methoxyphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C15H15NO4/c1-19-13-4-2-3-5-14(13)20-9-10-6-7-11(16)8-12(10)15(17)18/h2-8H,9,16H2,1H3,(H,17,18) |
InChI-Schlüssel |
PTBKOIGUUZQZIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCC2=C(C=C(C=C2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13009208.png)
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13009218.png)


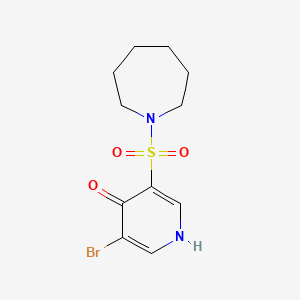

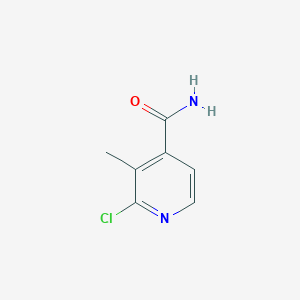
![1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
![4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B13009251.png)
![rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13009254.png)
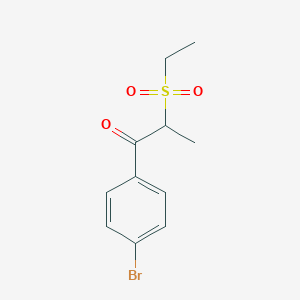
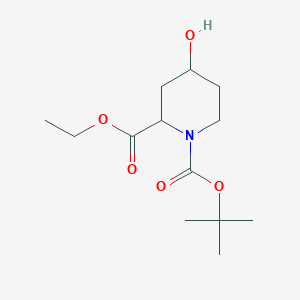
![6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13009283.png)
